molecular formula C26H25NO4 B2858711 2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2094327-85-0

2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B2858711
CAS No.: 2094327-85-0
M. Wt: 415.489
InChI Key: QVCCAJUDBGIACW-UHFFFAOYSA-N
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Description

2-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by its benzyl and fluoren-9-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with fluoren-9-ylmethanol under controlled conditions to form the intermediate fluoren-9-ylmethoxycarbonyl benzylamine. This intermediate is then further reacted with butanoic acid derivatives to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzyl or fluoren-9-yl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: Application in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Benzyl 2-((9H-fluoren-9-yl)methoxy)carbonylamino-3-hydroxypropanoate

  • (2S)-4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Uniqueness: 2-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)19(16-18-8-2-1-3-9-18)14-15-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCAJUDBGIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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